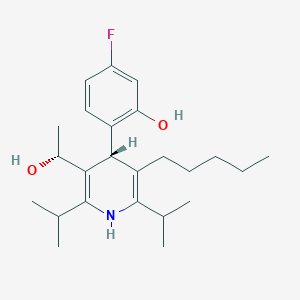
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI) is a complex organic compound that belongs to the class of pyridinemethanols. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorinated phenol group, and multiple alkyl substituents. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI) typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the fluorinated phenol group via electrophilic aromatic substitution.
Step 3: Alkylation reactions to introduce the isopropyl and pentyl groups.
Step 4: Final purification and isolation of the desired stereoisomer.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors, optimized reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or other functional groups, potentially converting them into more saturated forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but may include various derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, including potential therapeutic effects.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: Basic structure without additional substituents.
4-Fluoro-2-hydroxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Isopropyl and pentyl-substituted pyridines: Compounds with similar alkyl groups.
Uniqueness
The uniqueness of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (aR,4R)-(9CI) lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in other similar compounds.
Biological Activity
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-pentyl-, (αR,4R)-(9CI) is a synthetic compound with potential pharmacological applications. This compound is structurally related to various biologically active substances and has garnered attention for its possible roles in therapeutic contexts, particularly as glucagon receptor antagonists.
- Molecular Formula : C22H30FNO2
- Molecular Weight : 359.484 g/mol
- CAS Registry Number : 202917-17-7
- Solubility : High solubility in water (approximately 312 g/L) .
Pharmacological Effects
- Glucagon Receptor Antagonism :
- Vasodilator and Antilipemic Properties :
Antioxidant Activity
Recent studies have indicated that derivatives of pyridinemethanol possess antioxidant properties. For instance, certain analogs have demonstrated significant antioxidant activity, which is critical in combating oxidative stress-related diseases . The antioxidant activity of related compounds was quantified using the ABTS radical scavenging assay.
Case Studies and Research Findings
-
Photocatalytic Oxidation Studies :
- Research has explored the photocatalytic oxidation of 3-pyridinemethanol under various conditions. These studies reveal that under acidic conditions (pH 1–4), the compound can be oxidized to produce valuable intermediates like pyridine-3-carboxylic acid, which is known for its therapeutic applications .
-
In Vitro Evaluations :
- In vitro evaluations of related pyridinemethanol compounds have shown promising results against tyrosinase, an enzyme involved in melanin synthesis. Compounds with similar structures have been reported to inhibit tyrosinase activity effectively, suggesting potential applications in skin-related therapies .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H30FNO2 |
| Molecular Weight | 359.484 g/mol |
| CAS Registry Number | 202917-17-7 |
| Solubility | 312 g/L |
| Antioxidant EC50 (compound 10) | 9.0 μM |
Properties
Molecular Formula |
C24H36FNO2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-5-pentyl-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]phenol |
InChI |
InChI=1S/C24H36FNO2/c1-7-8-9-10-19-22(18-12-11-17(25)13-20(18)28)21(16(6)27)24(15(4)5)26-23(19)14(2)3/h11-16,22,26-28H,7-10H2,1-6H3/t16-,22-/m1/s1 |
InChI Key |
VKMHRASEXLDXMS-OPAMFIHVSA-N |
Isomeric SMILES |
CCCCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Canonical SMILES |
CCCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















